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Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180

An In-depth Examination of NMR and IR Spectroscopic Data for Researchers, Scientists, and
Drug Development Professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 2-Butynoic acid (also known as tetrolic acid).
The information presented herein is intended to support researchers and professionals in the
fields of chemistry and drug development in the identification, characterization, and utilization
of this compound. This document details experimental protocols, presents quantitative data in a
structured format, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data

The structural elucidation of 2-Butynoic acid is effectively achieved through a combination of
NMR and IR spectroscopy. Each technique provides unique insights into the molecular
framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

Proton NMR (*H NMR) spectroscopy of 2-Butynoic acid reveals two distinct signals
corresponding to the two different types of protons in the molecule: the methyl protons and the
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carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de).

Table 1: *H NMR Spectroscopic Data for 2-Butynoic Acid

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~2.0 Singlet 3H -CHs
~11.0-12.0 Broad Singlet 1H -COOH

Note: The chemical shift of the carboxylic acid proton can be concentration and solvent-
dependent and may be broadened due to hydrogen bonding and chemical exchange.

Carbon-13 NMR (33C NMR) spectroscopy provides information on the different carbon
environments within the molecule. 2-Butynoic acid has four distinct carbon atoms, which give

rise to four signals in the 133C NMR spectrum.

Table 2: 13C NMR Spectroscopic Data for 2-Butynoic Acid

Chemical Shift (8) ppm Assighment
~4.0 -CHs

~72.0 -C=

~80.0 =C-

~155.0 -COOH

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 2-Butynoic acid shows
characteristic absorption bands for the carboxylic acid and alkyne functional groups.

Table 3: Key IR Absorption Bands for 2-Butynoic Acid
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Frequency (cm™?) Intensity Assighment

2500-3300 Broad O-H stretch (Carboxylic acid)
2255 Medium C=C stretch (Alkyne)

1710 Strong C=0 stretch (Carboxylic acid)
1440 Medium C-H bend (Methyl)

1300 Medium C-O stretch (Carboxylic acid)
930 Medium, Broad O-H bend (Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid 2-Butynoic
acid.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 2-Butynoic acid for tH NMR or 50-100 mg for 33C NMR
into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-ds).

Gently agitate the vial to dissolve the solid completely. Sonication may be used to aid
dissolution if necessary.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

 Insert the NMR tube into the spectrometer's spinner turbine.

e Place the spinner into the magnet.
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e Lock onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H and/or 33C NMR spectra using standard acquisition parameters. For 13C NMR,
a proton-decoupled sequence is typically used.

e Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

» Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

Place a small amount (a few milligrams) of solid 2-Butynoic acid in a clean, dry mortar.

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or
methanol).

Grind the solid to a fine powder.

Apply a small amount of the resulting paste to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the spectrum of the sample.

The spectrometer software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques
and the structural information they provide for the analysis of 2-Butynoic acid.
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Caption: Workflow of Spectroscopic Analysis for 2-Butynoic Acid.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butynoic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104180#spectroscopic-data-of-2-butynoic-acid-nmr-
and-ir-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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